molecular formula C20H19N3O2 B6478230 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide CAS No. 1286697-20-8

2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide

Cat. No.: B6478230
CAS No.: 1286697-20-8
M. Wt: 333.4 g/mol
InChI Key: ZAIXFUHRJSQVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a high-purity synthetic organic compound designed for pharmaceutical and cancer research applications. It features a molecular structure that incorporates two privileged pharmacophores: a 1-methylindole and a 1-methyl-2-oxindole, linked by an acetamide group. The indole scaffold is a nitrogen-containing heterocyclic system known for its versatile biological activities . This structural motif is found in several US FDA-approved anti-cancer drugs, including sunitinib and panobinostat, and is recognized for its ability to regulate numerous proteins and genes significant in cancer development . Research into indole and oxindole derivatives has shown that these compounds can be engineered to target a wide range of intracellular pathways, such as those involving TRK, VEGFR, EGFR, and the PI3K/AKT/mTOR signaling cascade . The presence of the 2-oxo-2,3-dihydro-1H-indole (oxindole) moiety further enhances its potential as a building block for kinase inhibitors and other targeted therapeutic agents. This compound serves as a critical intermediate for medicinal chemists engaged in structure-activity relationship (SAR) studies, aimed at overcoming challenges like drug resistance and toxicity in the development of novel oncology treatments . As with all compounds in this class, it is intended solely for research purposes in a controlled laboratory environment. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-22-12-14(16-5-3-4-6-18(16)22)10-19(24)21-15-7-8-17-13(9-15)11-20(25)23(17)2/h3-9,12H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIXFUHRJSQVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)N(C(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies and findings.

Synthesis

The compound can be synthesized through various chemical reactions involving indole derivatives. A notable method includes the reaction of 1-methylindole with acetic anhydride and subsequent modifications to introduce the oxo group. The detailed synthetic pathway can be summarized as follows:

  • Starting Material : 1-Methylindole
  • Reagents : Acetic anhydride, specific catalysts (e.g., Lewis acids)
  • Conditions : Controlled temperature and time to optimize yield

Antiproliferative Effects

Recent studies have demonstrated that derivatives of indole compounds, including the target compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), HT-29 (colorectal cancer)
  • IC50 Values :
    • HeLa: 0.52μM0.52\,\mu M
    • MCF-7: 0.34μM0.34\,\mu M
    • HT-29: 0.86μM0.86\,\mu M

These results indicate that the compound effectively inhibits cell growth in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its antiproliferative effects involves:

  • Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death through intrinsic pathways.
  • Tubulin Polymerization Inhibition : Similar to colchicine, it disrupts microtubule dynamics, which is crucial for mitosis.

Case Studies

A recent study focused on the structure-function relationship of various indole derivatives highlighted the importance of specific functional groups in enhancing biological activity. The study utilized molecular docking and in vitro assays to confirm that modifications to the indole structure significantly affect binding affinity to tubulin .

Data Summary Table

Compound Cell Line IC50 (μM) Mechanism
7dHeLa0.52G2/M arrest, apoptosis
7dMCF-70.34G2/M arrest, apoptosis
7dHT-290.86G2/M arrest, apoptosis

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarities and Variations

Key Analogues:

N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide (): Contains a dihydroindol-5-yl group but substitutes the methyl group with an acetyl at N1 and includes a chloroacetamide.

N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives ():

  • Features a 3,4,5-trimethoxyphenyl group and a pyrazole/triazole substituent.
  • Impact : The trimethoxyphenyl moiety enhances tubulin-binding activity, contributing to anticancer effects .

N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide ():

  • Contains two indole groups linked via an ethyl-acetamide chain, with a methoxy substituent.
  • Impact : The ethyl spacer and methoxy group increase molecular weight (361.44 vs. ~319.38 for the target) and modulate lipophilicity (logP 3.28) .
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted) Bioactivity
Target Compound C19H20N3O2 319.38 Methyl, 2-oxo-dihydroindole ~2.8 Not reported
N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide C12H13ClN2O2 252.70 Acetyl, chloroacetamide ~1.5 Unknown
N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide C24H26N4O4 433.48 Trimethoxyphenyl, pyrazole ~3.5 Antiproliferative (IC50: 0.1–5 μM)
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide C22H23N3O2 361.44 Methoxy, ethyl spacer 3.28 Not tested

Physicochemical Properties

  • Lipophilicity : The target compound’s predicted logP (~2.8) is lower than ’s analogue (logP 3.28), likely due to the absence of methoxy groups.

Key Research Findings

Substituent Effects :

  • Methyl groups at N1 (common in all compounds) improve metabolic stability by blocking oxidative degradation.
  • Heterocyclic substituents (e.g., pyrazole in ) enhance target selectivity but may increase molecular weight .

Structural Rigidity :

  • The dihydroindolone in the target compound introduces conformational flexibility, which could reduce binding affinity compared to rigid adamantane-containing analogues ().

Synthetic Feasibility :

  • Amide coupling methods (e.g., oxalyl chloride, carbodiimides) are widely applicable, as seen in and , making the target compound synthetically accessible.

Preparation Methods

Alkylation of Indole at the 1-Position

The 1-methylindole moiety is synthesized via alkylation of indole using methyl halides under basic conditions. As described in patents and, sodium hydride (60% in mineral oil) in dimethyl sulfoxide (DMSO) facilitates deprotonation of indole at the 1-position, followed by nucleophilic substitution with methyl iodide. For example:

  • Reaction Setup : A suspension of sodium hydride (0.37 g, 9.25 mmol) in dry DMSO (20 mL) is stirred under nitrogen.

  • Indole Activation : Indole (1.0 g, 8.54 mmol) in DMSO (1 mL) is added dropwise, and the mixture is heated to 60°C for 1 hour to form the sodium indole intermediate.

  • Methylation : Methyl iodide (2.82 mL, 45.3 mmol) in DMSO (2.8 mL) is added dropwise. The reaction is stirred overnight at room temperature.

  • Workup : The mixture is poured into water (200 mL), extracted with ethyl acetate (2 × 50 mL), washed with saturated NaCl, dried (Na₂SO₄), and concentrated.

  • Purification : Column chromatography (silica gel, n-hexane) yields 1-methylindole as a colorless oil (1.86 g, 85% yield).

Key Data :

  • Yield : 80–85%

  • Characterization : 1H^1H-NMR (DMSO-d₆, ppm): δ 3.72 (s, 3H, N–CH₃), 6.50–7.65 (m, 4H, aromatic).

Functionalization to 2-(1-Methyl-1H-Indol-3-yl)Acetic Acid

The acetic acid side chain is introduced via Friedel-Crafts acetylation or Gabriel synthesis. Patent details the use of chloroacetyl chloride in the presence of AlCl₃:

  • Acylation : 1-Methylindole (1.0 g, 7.6 mmol) is reacted with chloroacetyl chloride (1.2 mL, 15.2 mmol) in dichloromethane (20 mL) at 0°C.

  • Stirring : The reaction proceeds for 4 hours at room temperature.

  • Hydrolysis : The intermediate is hydrolyzed with 10% NaOH to yield 2-(1-methyl-1H-indol-3-yl)acetic acid.

Optimization :

  • Solvent : Dichloromethane improves electrophilic substitution vs. competing polymerization.

  • Yield : 70–75%

  • Melting Point : 157–159°C.

Synthesis of 1-Methyl-2-Oxo-2,3-Dihydro-1H-Indol-5-yl Amine

Nitration and Reduction

The 5-amino group is introduced via nitration followed by catalytic hydrogenation:

  • Nitration : 1-Methylindole (1.0 g, 7.6 mmol) is treated with HNO₃/H₂SO₄ at 0°C to afford 5-nitro-1-methylindole.

  • Reduction : The nitro compound is hydrogenated over Pd/C (10%) in ethanol to yield 5-amino-1-methylindole.

Conditions :

  • Pressure : 50 psi H₂

  • Time : 6 hours

  • Yield : 90%.

Oxindole Formation

Oxidation of 5-amino-1-methylindole to the 2-oxo-2,3-dihydro derivative is achieved using potassium permanganate in acidic medium:

  • Oxidation : 5-Amino-1-methylindole (1.0 g, 6.8 mmol) is stirred with KMnO₄ (2.15 g, 13.6 mmol) in 10% H₂SO₄ at 50°C for 3 hours.

  • Workup : The mixture is filtered, neutralized with NaOH, and extracted with ethyl acetate.

Characterization :

  • IR : 1678 cm⁻¹ (C=O stretch).

  • 1H^1H-NMR : δ 3.28 (s, 3H, N–CH₃), 10.2 (s, 1H, NH).

Amide Coupling Strategy

Activation of Carboxylic Acid

The acetic acid derivative is activated using 1,1′-carbonyldiimidazole (CDI):

  • Activation : 2-(1-Methyl-1H-indol-3-yl)acetic acid (1.0 g, 5.2 mmol) is stirred with CDI (1.01 g, 6.24 mmol) in THF (20 mL) for 2 hours.

  • Intermediate : The acyl imidazolide forms quantitatively.

Amidation with 5-Aminooxindole

The activated acid is reacted with 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-amine:

  • Coupling : The acyl imidazolide (5.2 mmol) is added to a solution of the amine (1.0 g, 6.2 mmol) in THF (15 mL).

  • Stirring : The reaction proceeds at room temperature for 4 hours.

  • Workup : The solvent is removed, and the residue is purified via column chromatography (ethyl acetate/hexane, 1:1).

Data :

  • Yield : 65–70%

  • HPLC Purity : >98%

  • 1H^1H-NMR : δ 2.98 (s, 3H, N–CH₃), 3.72 (s, 3H, N–CH₃), 6.45–7.82 (m, 7H, aromatic).

Analytical Validation

Spectroscopic Characterization

  • IR : Peaks at 3285 cm⁻¹ (N–H), 1679 cm⁻¹ (amide C=O), 1615 cm⁻¹ (indole C=C).

  • MS : m/z 323 [M+H]⁺ (calc. 322.4).

Chromatographic Data

ParameterValue
Retention Time (HPLC)12.4 min
Mobile PhaseAcetonitrile/water (70:30)
ColumnC18, 5 µm, 250 × 4.6 mm

Q & A

Q. What are the common synthetic routes for preparing 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide?

The synthesis typically involves multi-step reactions starting with indole derivatives and acetamide precursors. Key steps include:

  • Coupling reactions using carbodiimides (e.g., EDC/HOBt) to link indole and acetamide moieties .
  • Methylation of indole nitrogen using methyl iodide or dimethyl sulfate under basic conditions .
  • Oxidation of dihydroindole to the 2-oxo derivative using oxidizing agents like PCC or MnO₂ . Reaction conditions (e.g., 0–5°C for coupling, 60–80°C for methylation) and solvent selection (DMF, THF) are critical for yield optimization .

Q. Which spectroscopic techniques are used to characterize this compound?

Q. How is the compound screened for biological activity in early-stage research?

Initial screening focuses on:

  • Anticancer assays : MTT or SRB tests against cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values .
  • Antioxidant activity : DPPH and FRAP assays to quantify radical scavenging capacity (e.g., 85% inhibition at 50 µM) .
  • Antimicrobial testing : Disc diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity?

Structure-Activity Relationship (SAR) studies involve:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance anticancer activity, while methoxy groups improve antioxidant properties .
  • Hybrid scaffolds : Combining indole with benzodioxole (e.g., ) increases blood-brain barrier penetration for neuroprotective studies .

Example SAR Table (from ):

CompoundSubstituentDPPH IC₅₀ (µM)FRAP Activity (%)
3j4-Cl12.392
3a3-NO₂18.785

Q. What strategies optimize synthetic yield and purity for scaled-up production?

Advanced optimization includes:

  • Design of Experiments (DoE) : Taguchi methods to prioritize factors like temperature and catalyst loading .
  • Continuous flow synthesis : Reduces side products (e.g., ) by improving reaction control .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. What mechanistic insights exist for its interaction with biological targets?

Proposed mechanisms include:

  • Bcl-2/Mcl-1 inhibition : Disruption of protein-protein interactions in apoptosis pathways (via molecular docking, ΔG = -9.8 kcal/mol) .
  • ROS scavenging : Electron donation from indole’s π-system stabilizes free radicals .
  • Enzyme inhibition : Competitive binding to kinase ATP pockets (e.g., EGFR with Ki = 0.45 µM) .

Q. How is stability assessed under varying storage and physiological conditions?

Stability studies evaluate:

  • Thermal degradation : TGA/DSC analysis shows decomposition above 200°C .
  • pH sensitivity : HPLC monitoring reveals hydrolysis of the amide bond at pH < 3 .
  • Light exposure : Photodegradation pathways identified via LC-MS (e.g., indole ring oxidation) .

Q. What computational methods are used to predict bioactivity and toxicity?

Advanced tools include:

  • Molecular dynamics simulations : To assess binding stability with Bcl-2 (RMSD < 2.0 Å over 100 ns) .
  • ADMET prediction : SwissADME for bioavailability (TPSA = 85 Ų, logP = 2.1) and ProTox-II for hepatotoxicity alerts .

Data Analysis and Validation

Q. How are analytical methods validated for quantifying the compound?

Validation follows ICH guidelines:

  • HPLC : Linearity (R² > 0.999), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), precision (%RSD < 2%) .
  • LC-MS/MS : MRM transitions (m/z 350 → 205) with inter-day accuracy of 98–102% .

Q. How do researchers reconcile conflicting bioactivity data across studies?

Contradictions are addressed by:

  • Assay standardization : Using identical cell lines (e.g., NCI-60 panel) and incubation times .
  • Structural verification : Confirming batch purity via COSY/HMQC NMR to rule out impurities .

Q. What are the key challenges in translating this compound to preclinical studies?

Major hurdles include:

  • Solubility : Poor aqueous solubility (<10 µg/mL) requiring nanoformulation .
  • Metabolic stability : CYP450-mediated demethylation identified via liver microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.